1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one 1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15751209
InChI: InChI=1S/C10H10BrNO2/c1-14-12-7-6-10(13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3
SMILES:
Molecular Formula: C10H10BrNO2
Molecular Weight: 256.10 g/mol

1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one

CAS No.:

Cat. No.: VC15751209

Molecular Formula: C10H10BrNO2

Molecular Weight: 256.10 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one -

Specification

Molecular Formula C10H10BrNO2
Molecular Weight 256.10 g/mol
IUPAC Name 1-(4-bromophenyl)-3-methoxyiminopropan-1-one
Standard InChI InChI=1S/C10H10BrNO2/c1-14-12-7-6-10(13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3
Standard InChI Key GILGIZKIGWEADG-UHFFFAOYSA-N
Canonical SMILES CON=CCC(=O)C1=CC=C(C=C1)Br

Introduction

1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one is an organic compound characterized by its unique structure, featuring a bromophenyl group and a methoxyimino functional group attached to a propanone backbone. The molecular formula for this compound is C11H12BrN2O2, with a molecular weight of approximately 284.13 g/mol. This compound is of interest in both synthetic chemistry and biological studies due to its potential antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of 1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one typically involves several steps, often starting with the reaction of 4-bromobenzaldehyde with methoxyamine in the presence of a suitable catalyst to form the methoxyimino derivative. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.

Synthesis Steps:

  • Starting Materials: 4-Bromobenzaldehyde and methoxyamine.

  • Catalyst: Suitable catalysts are used to facilitate the reaction.

  • Reaction Conditions: Temperature and solvent choice are optimized for yield.

Biological Activity and Potential Applications

Research into the biological activity of 1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one suggests potential antimicrobial and anticancer properties. Compounds with similar structures have been shown to exhibit significant biological activities, indicating that this compound may interact with specific biological targets, modulating enzyme activity or receptor signaling pathways.

Biological Activities:

  • Antimicrobial Properties: Potential activity against microbial organisms.

  • Anticancer Properties: Potential interaction with cancer-related biological targets.

Comparison with Analogous Compounds

Several compounds share structural similarities with 1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one, including 1-(4-Chlorophenyl)-3-(methoxyimino)propan-1-one and 1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one. These analogs differ primarily in the halogen substituent, which affects their electronic properties and reactivity.

Comparison Table:

Compound NameHalogen SubstituentUnique Features
1-(4-Bromophenyl)-3-(methoxyimino)propan-1-oneBromineDistinct electronic properties influencing reactivity
1-(4-Chlorophenyl)-3-(methoxyimino)propan-1-oneChlorineDifferent electronic properties affecting reactivity
1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-oneFluorineFluorine's electronegativity influences binding affinity

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